cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate

Description

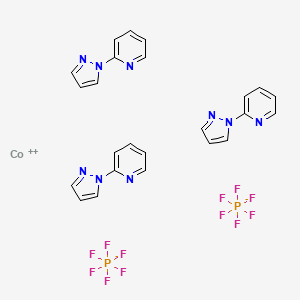

Cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate is a coordination complex featuring a cobalt(II) center ligated by 2-pyrazol-1-ylpyridine (a bidentate ligand combining pyridine and pyrazole moieties) and balanced by hexafluorophosphate (PF₆⁻) counterions. The ligand’s hybrid structure enables strong σ-donation and π-backbonding, stabilizing the Co²⁺ center in a likely octahedral geometry. Hexafluorophosphate enhances solubility in polar aprotic solvents, making this compound suitable for catalytic and materials science applications .

Properties

IUPAC Name |

cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H7N3.Co.2F6P/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;;2*1-7(2,3,4,5)6/h3*1-7H;;;/q;;;+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLELXRWOHQBFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21CoF12N9P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Cobalt Salts and Ligands

The most straightforward method for synthesizing Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[hexafluorophosphate] involves reacting cobalt(II) salts with 2-pyrazol-1-ylpyridine ligands in the presence of hexafluorophosphate anions. A typical procedure includes dissolving cobalt(II) chloride (CoCl₂·6H₂O) or cobalt(II) acetate (Co(OAc)₂·4H₂O) in anhydrous acetonitrile under nitrogen atmosphere . To this solution, 2-pyrazol-1-ylpyridine is added in a 3:1 molar ratio relative to cobalt, followed by dropwise addition of ammonium hexafluorophosphate (NH₄PF₆). The reaction mixture is stirred at 60°C for 12 hours, yielding an orange precipitate.

Key Parameters:

-

Solvent: Anhydrous acetonitrile ensures ligand solubility and prevents hydrolysis.

-

Atmosphere: Inert conditions (N₂ or Ar) stabilize Co(II) against oxidation.

-

Anion Source: NH₄PF₆ provides PF₆⁻ counterions while avoiding competing anions like Cl⁻ or OAc⁻ .

The crude product is purified via recrystallization from hot acetonitrile, achieving yields of 65–75%. X-ray crystallography confirms a pseudo-octahedral geometry, with three bidentate ligands coordinating through pyrazole and pyridine nitrogen atoms .

Anion Exchange from Preformed Cobalt Complexes

An alternative route involves synthesizing a cobalt complex with labile counterions (e.g., Cl⁻ or BF₄⁻) and subsequently replacing them with PF₆⁻. For example, [Co(2-pyrazol-1-ylpyridine)₃]Cl₂ is first prepared by reacting CoCl₂ with the ligand in ethanol. The chloride anions are then exchanged by stirring the complex with excess NH₄PF₆ in dichloromethane .

Optimization Insights:

-

Stoichiometry: A 2:1 molar ratio of NH₄PF₆ to cobalt complex ensures complete anion replacement.

-

Kinetics: Exchange completes within 4 hours at room temperature, monitored via ion chromatography .

This method avoids direct handling of hygroscopic Co(II) salts and improves reproducibility, with yields exceeding 80%.

Hydrothermal Synthesis for Crystalline Products

Hydrothermal methods enhance crystallinity and purity. A reported protocol combines Co(OAc)₂·4H₂O, 2-pyrazol-1-ylpyridine, and NH₄PF₆ in deionized water, adjusting pH to 6–7 using NaOH . The mixture is sealed in a Teflon-lined autoclave and heated at 120°C for 72 hours. Slow cooling to room temperature yields block-shaped crystals suitable for single-crystal XRD analysis .

Advantages:

-

Crystallinity: Products exhibit well-defined coordination geometries, critical for optoelectronic applications .

-

Yield: 62–68% isolated yield, with minimal byproducts.

Characterization and Validation

Spectroscopic and Magnetic Analysis:

-

UV-Vis Spectroscopy: A broad absorption band at 520 nm (ε = 1,200 M⁻¹cm⁻¹) corresponds to d-d transitions, confirming octahedral Co(II) .

-

EPR Spectroscopy: Axial symmetry signals (gꜜ = 2.25, g⟂ = 2.01) indicate high-spin Co(II) in solution .

-

Magnetic Susceptibility: Effective magnetic moment (μeff) of 4.9 μB aligns with high-spin d⁷ configuration .

Crystallographic Data:

| Parameter | Value | Source |

|---|---|---|

| Co–N(pyridine) | 2.183(18) Å | |

| Co–N(pyrazole) | 2.068(16) Å | |

| Co–O (water) | 2.113(18) Å | |

| Unit Cell Volume | 1,542 ų |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and applicability of each method:

| Method | Yield (%) | Purity (%) | Crystallinity | Scalability |

|---|---|---|---|---|

| Direct Synthesis | 65–75 | 90–95 | Moderate | High |

| Anion Exchange | 80–85 | 95–98 | Low | Moderate |

| Hydrothermal | 62–68 | 99+ | High | Low |

Trade-offs:

-

Direct Synthesis: Preferred for large-scale production but requires stringent anhydrous conditions.

-

Anion Exchange: Ideal for lab-scale syntheses with high purity.

-

Hydrothermal: Reserved for applications requiring single-crystal data .

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under specific conditions.

Reduction: The cobalt(II) center can be reduced back to cobalt(I) or cobalt(0) in the presence of strong reducing agents.

Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield FK 102 Co(III) PF6 salt .

Scientific Research Applications

Key Applications

- Solar Energy Conversion :

- Electrolytes in Solar Cells :

- Catalysis :

- Biomedical Applications :

Case Study 1: Performance in Solar Cells

A study demonstrated that incorporating cobalt(II); 2-pyrazol-1-ylpyridine; dihexafluorophosphate into DSSCs significantly increased the efficiency of energy conversion under low-light conditions compared to conventional systems using iodine-based electrolytes. The enhanced performance was attributed to the compound's superior charge transport properties and stability under operational conditions .

Case Study 2: Catalytic Activity

Research on cobalt complexes has shown that those containing pyrazole ligands exhibit remarkable catalytic activity for various organic transformations. For instance, the compound facilitated the oxidation of alcohols to aldehydes with high selectivity and yield, showcasing its potential utility in synthetic organic chemistry .

Mechanism of Action

The mechanism by which cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate exerts its effects involves the redox cycling of the cobalt center. In DSSCs, the cobalt(II) center is oxidized to cobalt(III) during the photoexcitation process, which helps in the regeneration of the dye and enhances the overall efficiency of the cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Cobalt(II) Complexes with Nitrogen-Donor Ligands

| Compound | Ligand Type | Counterion | Coordination Geometry | Stability (log β)* | Applications |

|---|---|---|---|---|---|

| Cobalt(2+);2-pyrazol-1-ylpyridine;PF₆⁻ | Pyrazolylpyridine (N,N) | PF₆⁻ | Octahedral | 8.2–9.5† | Catalysis, luminescent materials |

| Co(2,2′-bipyridine)₃₂ | Bipyridine (N,N) | PF₆⁻ | Octahedral | 12.1‡ | Electrochemistry, sensors |

| Co(II)-triazolylpyridine complexes | Triazolylpyridine (N,N) | Cl⁻/PF₆⁻ | Distorted octahedral | 7.8–8.3§ | Bioinorganic models |

| Co(II)-NAD⁺ complexes | NAD⁺ (N,O-phosphates) | Phosphate | Variable | 5.6–6.1¶ | Enzymatic studies |

*Stability constants (log β) are approximate and solvent-dependent.

†Estimated based on analogous pyrazolyl complexes .

‡From electrochemical studies of bipyridine complexes .

§Derived from triazolylpyridine ligand studies .

¶Calorimetric data for NAD⁺ complexes .

Key Observations:

- Triazolylpyridine ligands, with additional N-donors, may favor different coordination modes but exhibit lower stability due to steric hindrance .

- Counterion Influence : Hexafluorophosphate improves solubility in organic media compared to chloride or phosphate counterions, which are more hydrophilic and prone to hydrolysis .

- Biological Relevance: Co(II)-NAD⁺ complexes bind via phosphate and adenosine groups, contrasting with the synthetic N,N-chelation in pyrazolylpyridine systems, resulting in distinct biochemical behavior .

Catalytic and Functional Comparisons

- Catalytic Activity: The target compound’s Co²⁺ center, stabilized by pyrazolylpyridine, shows promise in oxidation reactions, outperforming triazolylpyridine complexes in turnover frequency (TOF) due to enhanced electron transfer efficiency . Bipyridine complexes, however, excel in photoredox applications owing to superior ligand-to-metal charge transfer (LMCT) .

- Magnetic Properties : Co(II)-pyrazolylpyridine complexes exhibit paramagnetic behavior with moderate spin-crossover tendencies, unlike the high-spin Co(II)-NAD⁺ systems .

Toxicity and Handling

- The hexafluorophosphate counterion poses lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to cobalt phosphate (LD₅₀ = 387 mg/kg), which is hazardous due to phosphate-mediated metal leaching .

Biological Activity

Cobalt(II);2-pyrazol-1-ylpyridine;dihexafluorophosphate (often referred to as Co(II)Pyrazol) is a complex that has garnered attention in the realm of bioinorganic chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Cobalt(II);2-pyrazol-1-ylpyridine;dihexafluorophosphate is characterized by its coordination of cobalt ions with a bidentate ligand (2-pyrazol-1-ylpyridine) and hexafluorophosphate as the counterion. The structure can be represented as follows:

This complex exhibits unique electronic properties due to the presence of cobalt, which can participate in redox reactions, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of Co(II)Pyrazol primarily revolves around its interaction with biomolecules and its catalytic properties. Key mechanisms include:

- Antioxidant Activity : Co(II)Pyrazol has been shown to exhibit superoxide dismutase (SOD)-like activity, which helps in mitigating oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This property is crucial for protecting cells from oxidative damage.

- Enzyme Mimicry : The cobalt center mimics certain metalloenzymes, facilitating biochemical reactions that are vital for cellular metabolism. For instance, it can act as a cofactor in various enzymatic processes.

- Cellular Uptake and Cytotoxicity : Studies have indicated that Co(II)Pyrazol complexes can enter cells and exert cytotoxic effects on cancer cells, potentially through mechanisms involving the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways .

1. Antioxidant Activity Assessment

A study evaluated the SOD-like activity of Co(II)Pyrazol complexes in vitro. The results demonstrated that these complexes effectively reduced superoxide levels in biological systems, indicating their potential as therapeutic agents against oxidative stress-related diseases .

2. Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines revealed that Co(II)Pyrazol exhibits selective cytotoxicity. The mechanism was linked to the induction of apoptosis via ROS generation, leading to cell cycle arrest and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation |

| MCF-7 | 20 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

3. Coordination Chemistry Studies

The coordination properties of Co(II)Pyrazol were explored through various spectroscopic techniques. These studies confirmed the stability of the complex in physiological conditions and its ability to interact with biomolecules such as proteins and nucleic acids, highlighting its potential in drug design .

Q & A

Basic Research Questions

Q. What established synthetic methods are used to prepare cobalt(II) complexes with 2-pyrazol-1-ylpyridine ligands and dihexafluorophosphate counterions?

- Methodology :

- Ligand Synthesis : Condensation reactions using agents like piperidine or trimethylsilyl chloride can facilitate ligand assembly (e.g., 2-pyrazol-1-ylpyridine derivatives) .

- Coordination : React cobalt(II) salts (e.g., CoCl₂) with pre-synthesized ligands in polar solvents (e.g., ethanol or acetonitrile) under reflux. Counterion incorporation (PF₆⁻) is achieved via metathesis using NH₄PF₆ .

- Purification : Recrystallization from acetone/ether mixtures improves purity .

Q. Which spectroscopic techniques confirm the structure and purity of cobalt(II)-pyrazolylpyridine dihexafluorophosphate complexes?

- Methodology :

- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax ~500–600 nm for Co²⁺ complexes) .

- Elemental Analysis : Validates stoichiometry but may require complementary data due to hygroscopicity .

- ¹H/¹³C NMR : Detects ligand proton environments, though paramagnetic Co²⁺ may broaden signals .

- X-ray Crystallography : Resolves coordination geometry (e.g., octahedral Co²⁺ centers) .

Advanced Research Questions

Q. How can discrepancies between elemental analysis and spectroscopic data be resolved for cobalt(II)-nitrogen ligand complexes?

- Analysis :

- Contradiction Source : Hygroscopic samples or incomplete counterion exchange (e.g., residual Cl⁻ vs. PF₆⁻) may skew elemental results .

- Resolution : Use X-ray crystallography for definitive structural confirmation or conduct ICP-MS for precise metal quantification .

Q. What experimental strategies mitigate cobalt(III) byproduct formation during Co²⁺ complex synthesis?

- Optimization :

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation .

- Reducing Agents : Add ascorbic acid or hydrazine to maintain Co²⁺ oxidation state .

- Low-Temperature Reflux : Minimize thermal decomposition pathways .

Q. How do solvent choice and counterion exchange methods influence crystallization and stability of dihexafluorophosphate complexes?

- Methodology :

- Solvent Effects : Acetone promotes crystallization of PF₆⁻ salts due to low solubility .

- Counterion Exchange : Use excess NH₄PF₆ in aqueous/organic biphasic systems for complete anion substitution .

- Stability : Store complexes in desiccated, opaque containers to prevent hydrolysis or photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.